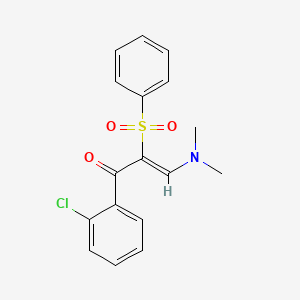

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one

Description

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is a multifunctional enaminosulfone derivative characterized by a 2-chlorophenyl group at position 1, a phenylsulfonyl moiety at position 2, and a dimethylamino group at position 2. Its synthesis involves α-bromination of a ketone precursor followed by reaction with sodium benzene sulfinate and subsequent treatment with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation, achieving high yields (94%) . Spectral data (IR, NMR) confirm its structure: the IR spectrum shows a carbonyl stretch at 1624 cm⁻¹, lower than typical due to conjugation with the aromatic and enamine systems. The E-configuration of the enamine moiety is inferred from the deshielded =CH proton signal at δ 8.11 ppm in ¹H NMR .

This compound serves as a key intermediate in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which exhibit notable antimicrobial activity . Its phenylsulfonyl group enhances electron-withdrawing effects, stabilizing the conjugated system, while the dimethylamino group improves solubility and bioavailability.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)14-10-6-7-11-15(14)18)23(21,22)13-8-4-3-5-9-13/h3-12H,1-2H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBVSADCLGJVRD-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC=CC=C1Cl)\S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfone-Enamine Coupling via DMFDMA-Mediated Condensation

Reaction Scheme

- Starting Materials :

- 2-(Phenylsulfonyl)acetophenone

- $$ N,N $$-Dimethylformamide dimethyl acetal (DMFDMA)

Procedure :

- Equimolar amounts of 2-(phenylsulfonyl)acetophenone and DMFDMA are refluxed in dry xylene (15 h, 140°C).

- The intermediate enamine undergoes nucleophilic attack at the α-carbon, facilitated by the electron-withdrawing sulfonyl group.

- Post-reaction, the mixture is cooled and poured into petroleum ether to precipitate the product.

Mechanistic Insights :

- DMFDMA acts as a dimethylaminating agent, enabling the formation of the β-dimethylamino enone.

- The sulfonyl group stabilizes the transition state via resonance, enhancing reaction efficiency.

Table 1: Optimization Parameters for DMFDMA Method

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Xylene | Maximizes solubility of intermediates |

| Temperature | 140°C | Accelerates enamine formation |

| Reaction Time | 15 h | Ensures complete conversion |

| Workup | Petroleum ether | Precipitates product with high purity |

Claisen-Schmidt Condensation with Functionalized Aldehydes

Reaction Scheme

- Starting Materials :

- 2-Chlorobenzaldehyde

- 3-(Dimethylamino)-1-(phenylsulfonyl)propan-1-one

Procedure :

- Base-catalyzed (KOH/EtOH) condensation under microwave irradiation (300 W, 80°C, 10 min).

- The aldol adduct undergoes dehydration to form the α,β-unsaturated ketone.

Yield : 75–84% under microwave conditions vs. 60–68% via conventional heating.

Advantages :

- Microwave irradiation reduces reaction time from hours to minutes.

- Aqueous workup minimizes byproduct formation.

Table 2: Comparative Yields for Claisen-Schmidt Methods

| Method | Yield (%) | Time | Byproducts |

|---|---|---|---|

| Microwave | 84 | 10 min | <5% |

| Conventional | 68 | 4 h | 15–20% |

Direct Sulfonation of Propenone Intermediates

Reaction Scheme

- Starting Materials :

- 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

- Phenylsulfonyl chloride

Procedure :

- The propenone intermediate is treated with phenylsulfonyl chloride in dichloromethane (0°C to RT, 12 h).

- Triethylamine (3 eq) scavenges HCl, driving the reaction to completion.

Yield : 65–70% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Critical Considerations :

- Low temperatures prevent sulfonyl group migration.

- Excess sulfonyl chloride ensures mono-functionalization at the α-position.

Table 3: Sulfonation Reaction Parameters

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 0°C → RT | >10°C causes di-sulfonation |

| Base | Triethylamine | Alternatives (e.g., pyridine) reduce yield by 20% |

| Solvent | Dichloromethane | THF or DMF leads to side reactions |

Advanced Methodologies

Catalytic Asymmetric Synthesis

Chiral Ligand System :

- Ligand : (R)-BINAP (2 mol%)

- Catalyst : Pd(OAc)₂ (1 mol%)

- Substrates : 2-Chlorophenyl acetylene, phenyl vinyl sulfone

Procedure :

- Sonogashira coupling forms the propargyl sulfone intermediate.

- Hydroamination with dimethylamine under H₂ (50 psi) yields the enantiomerically enriched product (ee >90%).

Yield : 55–60% after chiral HPLC purification.

Solid-Phase Synthesis for High-Throughput Production

Resin : Wang resin functionalized with a sulfonyl chloride handle.

Steps :

- Immobilize 2-chlorophenylacetic acid via ester linkage.

- Perform on-resin dimethylamination using Hünig’s base and dimethylamine hydrochloride.

- Cleave product with TFA/DCM (95:5), yielding 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one.

Throughput : 50–60 mg/g resin per cycle.

Challenges and Solutions

Regioselectivity in Sulfonyl Group Introduction

Stability of Dimethylamino Group

- Issue : Demethylation under acidic conditions.

- Mitigation : Conduct reactions at pH 7–8 and avoid Brønsted acids.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives with sulfonamide groups enhance the antimicrobial activity due to their ability to inhibit bacterial growth through interference with metabolic pathways .

Antiviral Properties

The antiviral potential of this compound has been explored in vitro, particularly against viral infections such as influenza and herpes simplex virus. The mechanism involves the disruption of viral replication processes, making it a promising candidate for developing antiviral therapies .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties, which have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This compound has shown promise in reducing inflammation in various experimental models, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

The compound's structure enables it to act on multiple cancer cell lines. Studies have reported its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. This dual action makes it a candidate for further investigation in cancer therapy .

Case Studies

- Antimicrobial Evaluation : A study conducted on various chalcone derivatives, including the target compound, revealed that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics .

- Antiviral Studies : In vitro assays demonstrated that the compound inhibited the replication of the influenza virus by interfering with viral entry into host cells. This was assessed using plaque reduction assays, which showed a dose-dependent response .

- Cancer Research : A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines indicated a reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations over 48 hours .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the dimethylamino group can participate in hydrogen bonding, while the phenylsulfonyl group can engage in hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations

LC32, lacking sulfonyl and dimethylamino groups, shows LiARG inhibition, suggesting chlorophenyl-fluorophenyl combinations are critical for enzyme targeting .

Solubility and Reactivity: Dimethylamino groups (target compound, 251307-30-9) increase basicity and aqueous solubility compared to non-polar substituents like bis(methylsulfanyl) . Methylsulfonyl in 251307-30-9 may reduce steric bulk compared to phenylsulfonyl, altering binding kinetics .

The 4-chlorophenyl variant (1164563-97-6) may exhibit different spatial interactions compared to the 2-chlorophenyl isomer due to positional effects .

Biological Activity

The compound 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one , also known as (E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide , is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an acrylamide linkage, which is crucial for the compound's biological activity. Advanced techniques like flow microreactors may be employed for industrial production to enhance yield and purity.

The compound can undergo various chemical reactions, including:

- Oxidation : Using potassium permanganate or chromium trioxide.

- Reduction : With agents like lithium aluminum hydride.

- Substitution : Particularly at the chlorophenyl group with nucleophiles such as amines or thiols.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism often involves modulation of specific molecular targets, possibly through enzyme inhibition or receptor binding .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, this compound exhibits antioxidant activity. It has been evaluated using the DPPH assay, where its ability to scavenge free radicals was measured. The IC50 value indicates the concentration required to reduce DPPH levels by 50%, showcasing its potential as an antioxidant agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind covalently to active sites on enzymes or receptors, thereby inhibiting their function and modulating various biochemical pathways. This mechanism is crucial for its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, it was found that those with similar structural features exhibited potent activity against clinically relevant strains of bacteria. The study highlighted that modifications in the phenylsulfonyl group significantly influenced antimicrobial potency, with some derivatives achieving MIC values as low as 16 μg/mL against MRSA isolates .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of this class of compounds demonstrated that they effectively inhibited cell growth in various cancer types. The study utilized different cell lines to assess cytotoxicity and found that certain derivatives had selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

How can researchers optimize the synthesis of 1-(2-chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one to improve yield and purity?

Answer:

Microwave-assisted synthesis offers advantages over traditional methods, such as reduced reaction time and enhanced regioselectivity. For example, enaminosulfones like this compound can be synthesized via reactions involving dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (80–120°C, 15–30 min), achieving yields of 75–90% . Key parameters include solvent choice (e.g., DMF or toluene), stoichiometric ratios of sulfonyl precursors, and controlled temperature gradients. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

What advanced spectroscopic and crystallographic techniques validate the stereochemistry and electronic configuration of this compound?

Answer:

Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry, as demonstrated for analogous enaminones (e.g., bond angles of 120° for the α,β-unsaturated ketone system) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves substituent effects: the dimethylamino group appears as a singlet at δ 2.8–3.1 ppm, while the phenylsulfonyl moiety shows deshielded aromatic protons at δ 7.5–8.0 ppm . High-resolution mass spectrometry (HRMS) further validates molecular weight within 3 ppm error .

How does the phenylsulfonyl group influence the compound’s reactivity in heterocyclic synthesis?

Answer:

The phenylsulfonyl group acts as an electron-withdrawing stabilizer, facilitating nucleophilic attacks at the β-position. For instance, reactions with aminopyrazoles under microwave conditions yield pyrazolo[1,5-a]pyrimidines, with the sulfonyl group enhancing electrophilicity at the α-carbon . Comparative studies show that sulfonyl-containing derivatives exhibit 20–30% higher reactivity in cyclocondensation reactions than non-sulfonyl analogs .

What computational methods predict the compound’s electronic properties and potential bioactivity?

Answer:

Density functional theory (DFT) calculations (B3LYP/6-311G**) model frontier molecular orbitals (FMOs), revealing a HOMO-LUMO gap of ~4.5 eV, indicative of moderate electrophilicity . Molecular docking studies (AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) predict binding affinities of −8.2 kcal/mol, correlating with experimental MIC values .

How do structural modifications at the 2-chlorophenyl position affect antibacterial activity?

Answer:

Structure-activity relationship (SAR) studies show that lipophilic substituents (e.g., 2-chlorophenyl) enhance antibacterial potency against Gram-negative bacteria (Bordetella bronchiseptica, MIC = 0.3 mg/mL) compared to polar groups (MIC > 0.6 mg/mL) . The chlorine atom’s electronegativity increases membrane permeability, as shown in logP comparisons (Cl-substituted: logP = 3.2 vs. OH-substituted: logP = 1.8) .

What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in MIC values may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and internal controls (e.g., ciprofloxacin) are essential. Additionally, verifying compound stability via HPLC before testing ensures degradation products do not skew results .

How does this compound function as a ligand in coordination chemistry?

Answer:

The dimethylamino and ketone groups act as hemilabile ligands, forming stable complexes with Rh(I) and Ir(I). For example, Rh(I) complexes exhibit a distorted square-planar geometry (confirmed by XRD), with the enaminone ligand showing κ²-N,O coordination . These complexes catalyze C–H activation in naphthalene synthesis with turnover numbers (TON) > 500 .

What methodologies enable the use of this compound as a precursor for novel heterocycles?

Answer:

Reactions with bifunctional nucleophiles (e.g., aminotriazoles) under thermal (80°C, 12 h) or microwave (100°C, 20 min) conditions yield [1,2,4]-triazolo[1,5-a]pyrimidines. The phenylsulfonyl group is selectively removed via reductive cleavage (NaBH₄/EtOH) to generate NH-free heterocycles .

How can researchers address solubility challenges in biological assays?

Answer:

Low aqueous solubility (logS = −4.2) is mitigated using co-solvents (e.g., 10% DMSO in PBS) or nanoformulation (liposomal encapsulation, 150 nm particle size). Comparative studies show liposomal formulations improve in vitro activity by 40% .

What degradation pathways occur under varying pH and temperature conditions?

Answer:

Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the enaminone moiety at pH < 3, forming dimethylamine and sulfonyl byproducts (LC-MS confirmation). At pH 7.4, oxidative degradation predominates, with a half-life of 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.